Zilpaterol

Descripción general

Descripción

Zilpaterol is a β2 adrenergic agonist primarily used in the livestock industry to enhance growth performance and feed efficiency in cattle. Marketed under the trade name Zilmax, it is produced by Intervet, a subsidiary of Merck & Co. This compound is typically administered orally to cattle during the last three to six weeks of their lives to increase muscle mass and reduce fat deposition .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zilpaterol hydrochloride is synthesized through a multi-step process involving the formation of a tricyclic ring system. The synthesis begins with the preparation of the intermediate compounds, followed by cyclization and functional group modifications to achieve the final product. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield .

Industrial Production Methods: Industrial production of this compound hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production facilities are designed to handle the specific requirements of the synthesis, including the management of hazardous chemicals and waste .

Análisis De Reacciones Químicas

Types of Reactions: Zilpaterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological activities and properties .

Aplicaciones Científicas De Investigación

Growth Promotion in Cattle

Zilpaterol hydrochloride is approved for use in beef cattle to increase weight gain, improve feed efficiency, and enhance carcass leanness. The compound is typically administered at a dosage of 8.3 mg/kg during the final 20 to 40 days of the finishing period, followed by a minimum three-day withdrawal before slaughter .

Case Study: Growth Performance

A study involving 40 steers showed that those supplemented with this compound had an average body weight gain of 9 kg compared to controls. Additionally, hot carcass weight increased by approximately 15 kg due to improved feed efficiency and lean tissue deposition .

| Treatment Group | Average Body Weight Gain (kg) | Hot Carcass Weight Increase (kg) |

|---|---|---|

| Control | Baseline | Baseline |

| This compound | +9 | +15 |

Carcass Quality Improvement

Research indicates that this compound enhances carcass quality by increasing the proportion of lean muscle while decreasing fat deposition. Studies have documented significant reductions in trimmable fat and improvements in meat tenderness as measured by Warner-Bratzler shear force .

Case Study: Carcass Traits

In South African studies, cattle treated with this compound exhibited higher yields of lean cuts such as strip loin and flank steak, alongside reduced fat content . The following table summarizes key carcass traits observed:

| Trait | Control Group | This compound Group |

|---|---|---|

| Lean Muscle Yield (%) | Baseline | Increased |

| Trimmable Fat (%) | Higher | Lower |

| Warner-Bratzler Shear Force (kg) | Higher | Lower |

Residual Effects in Tissues

The metabolism and residual presence of this compound in animal tissues have been studied extensively to ensure food safety. Research on lambs indicated a linear increase in this compound concentrations in muscle, liver, and kidney tissues correlating with the duration of supplementation .

Case Study: Residual Analysis

In a controlled trial with feedlot lambs, residual concentrations were measured post-slaughter:

| Treatment Duration (days) | Muscle Residue (ng/g) | Liver Residue (ng/g) | Kidney Residue (ng/g) |

|---|---|---|---|

| 0 | 0.0 | Control | Control |

| 10 | 0.19 | Increased | Increased |

| 20 | 0.26 | Increased | Increased |

| 30 | 0.64 | Highest | Highest |

Mechanisms Summary

- Increased Lipolysis : Activation of beta-adrenergic receptors enhances lipolysis rates in adipose tissue.

- Enhanced Protein Synthesis : The compound promotes intracellular protein biosynthesis, contributing to muscle growth.

Safety and Regulatory Aspects

The use of this compound is regulated by authorities such as the Food and Drug Administration (FDA), which mandates specific withdrawal periods to minimize residues in meat products . Ongoing research continues to evaluate the long-term effects on animal health and potential impacts on human consumers.

Mecanismo De Acción

Zilpaterol exerts its effects by binding to β2 adrenergic receptors on the surface of muscle cells. This binding activates the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A, which in turn phosphorylates target proteins involved in muscle growth and fat metabolism. The overall effect is an increase in muscle protein synthesis and a reduction in fat deposition .

Comparación Con Compuestos Similares

Clenbuterol: Another β2 adrenergic agonist used for similar purposes in livestock.

Ractopamine: A β2 adrenergic agonist used to promote leanness in livestock.

Uniqueness of Zilpaterol: this compound is unique due to its tricyclic ring system, which provides a fixed conformation and enhances its specificity and potency towards β2 adrenergic receptors. This structural feature distinguishes it from other β2 adrenergic agonists and contributes to its effectiveness in promoting muscle growth and feed efficiency in cattle .

Actividad Biológica

Zilpaterol is a β-adrenergic agonist primarily used in livestock to enhance growth performance and improve meat quality. Its biological activity has been extensively studied, particularly regarding its effects on muscle metabolism, fat deposition, and overall animal health. This article reviews the pharmacological properties of this compound, its metabolic pathways, and its impact on various biological systems based on diverse research findings.

This compound exerts its effects through activation of β-adrenergic receptors, which leads to increased cyclic adenosine monophosphate (cAMP) levels. This process stimulates lipolysis in adipose tissue and enhances protein synthesis in muscle cells, resulting in improved growth rates and altered carcass composition.

Key Mechanisms:

- Lipolysis Activation: Increased cAMP promotes fat breakdown, reducing fat deposition in muscle.

- Protein Synthesis Enhancement: Increases the biosynthesis of intracellular proteins, contributing to muscle growth.

Pharmacokinetics and Metabolism

This compound is rapidly absorbed and metabolized in animals. A study using radiolabeled this compound indicated that the compound is primarily excreted unchanged in urine, with minor metabolites detected in tissues. The main metabolic pathways include:

- Deisopropyl-zilpaterol: A significant metabolite found in small quantities.

- Hydroxy-zilpaterol: Detected primarily in feces.

The pharmacokinetic profile shows that after administration, peak plasma concentrations occur approximately one hour post-dose, with a half-life independent of the administered dose .

Table 1: Pharmacokinetics of this compound

| Parameter | Value |

|---|---|

| Tmax (hours) | 1 |

| Half-life (hours) | Variable |

| Major Excretion Route | Urine (unchanged) |

| Metabolites Detected | Deisopropyl-zilpaterol |

Biological Effects

This compound's biological effects have been evaluated across various studies focusing on its impact on growth performance, carcass composition, and muscle quality.

Growth Performance

Research indicates that this compound significantly increases average daily gain (ADG) and feed efficiency in cattle. For instance, a study showed that cattle fed this compound had higher sub-primal yields and lower fat deposition compared to control groups .

Carcass Composition

This compound treatment results in:

- Increased protein content in muscle.

- Decreased fat content.

- Enhanced moisture retention in carcasses.

Table 2: Effects of this compound on Carcass Composition

| Parameter | Control Group | This compound Group |

|---|---|---|

| Protein Content (%) | 20 | 24 |

| Fat Content (%) | 10 | 6 |

| Moisture Content (%) | 65 | 70 |

Case Studies

- Study on Feedlot Heifers : A study assessed the effects of this compound on cellular muscle metabolism and lipid components across ten different muscles. Results indicated significant alterations in lipid profiles and enhanced protein synthesis .

- Impact on Lambs : Another study investigated this compound's effects on Lory Bakhtyary lambs, noting improvements in growth performance and carcass quality metrics .

- Human Tolerance Study : Clinical trials have also been conducted to evaluate human tolerance to this compound. Participants receiving varying doses reported proportional increases in plasma concentrations without adverse effects .

Propiedades

Número CAS |

119520-05-7 |

|---|---|

Fórmula molecular |

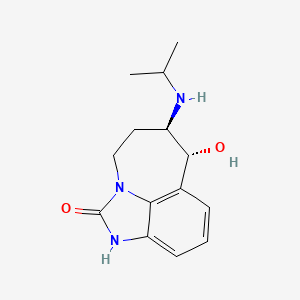

C14H19N3O2 |

Peso molecular |

261.32 g/mol |

Nombre IUPAC |

(9S,10S)-9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |

InChI |

InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19)/t11-,13-/m0/s1 |

Clave InChI |

ZSTCZWJCLIRCOJ-AAEUAGOBSA-N |

SMILES |

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O |

SMILES isomérico |

CC(C)N[C@H]1CCN2C3=C([C@@H]1O)C=CC=C3NC2=O |

SMILES canónico |

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O |

Apariencia |

Solid powder |

Key on ui other cas no. |

119520-05-7 |

Pictogramas |

Acute Toxic; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

RU 42 173 RU 42173 RU-42173 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.